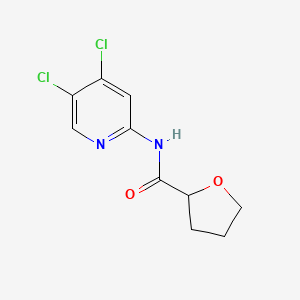
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide, also known as DCPIB, is a small molecule inhibitor that is commonly used in scientific research. It is a potent blocker of the volume-regulated anion channel (VRAC) and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide has been shown to have a variety of scientific research applications, including the study of VRAC channels. VRAC channels are important for cell volume regulation and have been implicated in a variety of physiological processes, including apoptosis, cell migration, and cancer cell proliferation. N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide is a potent inhibitor of VRAC channels, making it an important tool for studying their function.
Mecanismo De Acción
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide works by blocking the VRAC channel, which is a chloride and organic osmolyte transporter. The VRAC channel is activated by cell swelling, and N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide blocks the channel by binding to the channel pore. This prevents the transport of chloride and other organic osmolytes, leading to cell shrinkage.
Biochemical and Physiological Effects:
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a VRAC channel inhibitor, N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide has been shown to inhibit volume-sensitive outwardly rectifying (VSOR) anion channels and calcium-activated chloride channels. It has also been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide is its potency as a VRAC channel inhibitor. This makes it an important tool for studying the function of VRAC channels in a variety of physiological processes. However, N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide also has some limitations. It is relatively non-specific and can inhibit other channels in addition to VRAC channels, which can complicate experimental results.
Direcciones Futuras
There are many future directions for research on N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide. One area of interest is the development of more specific VRAC channel inhibitors that do not inhibit other channels. Another area of interest is the study of the role of VRAC channels in cancer cell proliferation and apoptosis. Additionally, N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide could be used in combination with other inhibitors to study the interactions between different channels in physiological processes.
Métodos De Síntesis
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 4,5-dichloro-2-pyridinecarboxylic acid with oxalyl chloride and then with 2-amino-2-methyl-1-propanol. The resulting product is then purified using column chromatography to obtain pure N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide.
Propiedades
IUPAC Name |
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-6-4-9(13-5-7(6)12)14-10(15)8-2-1-3-16-8/h4-5,8H,1-3H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKYPOBXSKUNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloropyridin-2-yl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

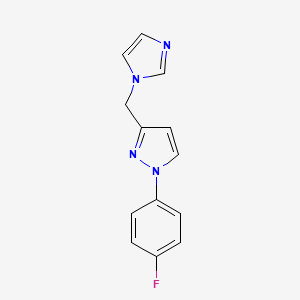

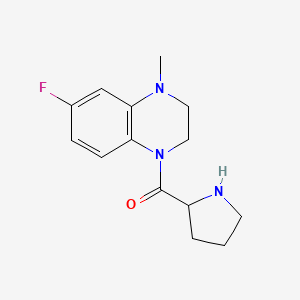

![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)

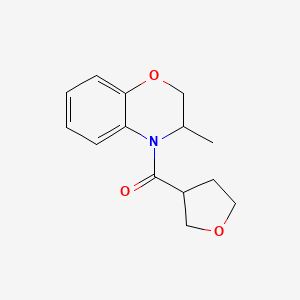
![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)


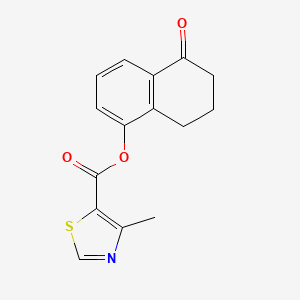

![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
